molecular formula C11H17NO4 B14416739 Methyl 2-(diacetylamino)hex-2-enoate CAS No. 81629-70-1

Methyl 2-(diacetylamino)hex-2-enoate

Cat. No.: B14416739
CAS No.: 81629-70-1
M. Wt: 227.26 g/mol
InChI Key: BRRUQKOBJFMNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(diacetylamino)hex-2-enoate is an α,β-unsaturated ester featuring a diacetylamino substituent at the β-position. The diacetylamino group introduces steric and electronic effects that influence reactivity, such as in conjugate addition or cycloaddition reactions.

Properties

CAS No.

81629-70-1

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 2-(diacetylamino)hex-2-enoate

InChI

InChI=1S/C11H17NO4/c1-5-6-7-10(11(15)16-4)12(8(2)13)9(3)14/h7H,5-6H2,1-4H3

InChI Key

BRRUQKOBJFMNLS-UHFFFAOYSA-N

Canonical SMILES

CCCC=C(C(=O)OC)N(C(=O)C)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(diacetylamino)hex-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, which forms a new carbon-carbon bond . The enolate ion is generated from a precursor such as diethyl malonate, which is treated with a base like sodium ethoxide in ethanol .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation reactions using similar principles as in laboratory synthesis. The choice of reagents and conditions is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(diacetylamino)hex-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the diacetylamino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(diacetylamino)hex-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 2-(diacetylamino)hex-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diacetylamino group can form hydrogen bonds and other interactions with active sites, influencing the activity of biological molecules. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-(diacetylamino)hex-2-enoate with structurally related α,β-unsaturated esters, focusing on synthesis, spectroscopic data, and substituent effects.

Structural Analogs from Evidence

Key analogs from the provided materials include:

  • (Z)-Methyl 2-[(phenylsulfonyl)methyl]hex-2-enoate (3m): Synthesized in 91% yield with a Z/E ratio of 82:18 .
  • (Z)-Methyl 3-(furan-2-yl)-2-[(phenylsulfonyl)methyl]acrylate (3k) : Semi-solid, 85% yield, Z/E > 99:1 .

Substituent Effects on Reactivity and Stability

Compound Substituent Electronic Effect Steric Effect Yield Z/E Ratio
This compound Diacetylamino Electron-withdrawing (amide) High steric bulk N/A N/A
(Z)-Methyl 2-[(phenylsulfonyl)methyl]hex-2-enoate (3m) Phenylsulfonyl Strongly electron-withdrawing Moderate bulk 91% 82:18
(Z)-Methyl 3-(furan-2-yl)-2-[(phenylsulfonyl)methyl]acrylate (3k) Furan + phenylsulfonyl Electron-withdrawing + π-donor Moderate bulk 85% >99:1
Ethyl 2-acetylheptanoate Acetyl Electron-withdrawing (keto) Low steric bulk N/A N/A
  • Diacetylamino vs. Sulfonyl Groups: The diacetylamino group in the target compound is less electron-withdrawing than a sulfonyl group but introduces greater steric hindrance. This may reduce reactivity in electrophilic additions compared to sulfonyl analogs like 3m .
  • Z/E Isomerism: Strong electron-withdrawing groups (e.g., sulfonyl in 3k) favor higher Z-selectivity due to stabilization of the transition state. The diacetylamino group may similarly enhance Z-selectivity, though experimental data is lacking .

Spectroscopic Comparisons

13C-NMR Data (Selected Peaks):

  • This compound (hypothetical): Expected carbonyl peaks near 165–170 ppm (ester and amide), with olefinic carbons at 120–130 ppm.
  • (Z)-Methyl 2-[(phenylsulfonyl)methyl]hex-2-enoate (3m): Ester carbonyl: 166.0 ppm Olefin carbons: 145.6 (Cβ), 138.5 (Cα) ppm .
  • (Z)-Methyl 3-(furan-2-yl)-2-[(phenylsulfonyl)methyl]acrylate (3k) :
    • Ester carbonyl: 166.9 ppm
    • Olefin carbons: 145.8 (Cβ), 139.4 (Cα) ppm .

The diacetylamino group would likely deshield adjacent carbons, shifting NMR peaks relative to sulfonyl analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.